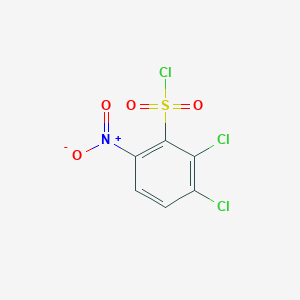

2,3-Dichloro-6-nitrobenzenesulfonyl chloride

Description

2,3-Dichloro-6-nitrobenzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, a nitro group at position 6, and a sulfonyl chloride group at position 1. This compound is widely used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters, owing to its electrophilic sulfonyl chloride moiety. Its reactivity is influenced by the electron-withdrawing nitro and chloro substituents, which enhance the electrophilicity of the sulfur center .

Properties

IUPAC Name |

2,3-dichloro-6-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(10(11)12)6(5(3)8)15(9,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISQBNWNPJZAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Substitutions

Chlorination and Nitration: The synthesis often begins with chlorinated benzene derivatives, such as 1,2,3-trichlorobenzene or 2,3-dichlorobenzene, which undergo nitration to introduce the nitro group at the 6-position. This nitration is typically performed using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature (45–60 °C) to achieve regioselective substitution.

Example Process: In one reported method, 2,3-trichlorobenzene is dissolved in sulfuric acid and nitrated by gradual addition of a sulfuric acid/nitric acid mixture at 45–55 °C, followed by reaction at 50 °C for several hours. The crude 2,3,4-trichloronitrobenzene is isolated by water washing and used directly in subsequent steps.

Introduction of Sulfonyl Chloride Group

Sulfonation: The nitrated chlorobenzene derivative is subjected to sulfonation, typically using chlorosulfonic acid or sulfuryl chloride, to introduce the sulfonyl chloride (-SO2Cl) group at the 1-position of the benzene ring. This step requires strict temperature control to prevent overreaction or decomposition.

Chlorination of Sulfonic Acid Intermediate: If sulfonation initially yields a sulfonic acid, it is converted to the sulfonyl chloride by treatment with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), often in the presence of catalysts like dimethylformamide (DMF).

Representative Synthetic Route (Summarized)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration | 2,3-Trichlorobenzene + H2SO4 + HNO3, 45–55 °C | 2,3,4-Trichloronitrobenzene |

| 2 | Sulfonation | Chlorosulfonic acid or SO2Cl2, controlled temperature | 2,3-Dichloro-6-nitrobenzenesulfonic acid or sulfonyl chloride intermediate |

| 3 | Chlorination of sulfonic acid | SOCl2 + DMF, heat preservation (~3 hours) | 2,3-Dichloro-6-nitrobenzenesulfonyl chloride |

Alternative Synthesis via Disulfide Intermediate (Related Methodology)

A related sulfonyl chloride compound, p-nitrobenzenesulfonyl chloride, has been synthesized via an intermediate disulfide formed by refluxing sodium sulfide and sulfur, followed by chlorination and treatment with SOCl2 in the presence of DMF. This method features:

- Formation of disulfide intermediate by reaction of Na2S and sulfur.

- Chlorination of disulfide in an organic solvent with Cl2.

- Conversion to sulfonyl chloride by SOCl2 with DMF catalysis.

- Post-reaction purification involving washing, neutralization, and drying steps.

This approach, while specific to p-nitrobenzenesulfonyl chloride, suggests possible analogous strategies for 2,3-dichloro-6-nitrobenzenesulfonyl chloride synthesis.

The nitration step is critical for regioselectivity and yield. Maintaining reaction temperature between 45–60 °C and slow addition of nitrating mixture improves purity and yield (up to ~98% yield reported).

Use of sulfuric acid with controlled dehydration value (DVS ~3.2–3.9) enhances reaction efficiency.

Post-sulfonation chlorination with SOCl2 in the presence of DMF ensures high conversion to sulfonyl chloride with minimal side reactions.

Purification steps involving aqueous washing, neutralization, and solvent removal are essential to obtain a high-purity product suitable for research applications.

The preparation of 2,3-dichloro-6-nitrobenzenesulfonyl chloride involves a multi-step synthesis starting from chlorinated benzene derivatives, followed by nitration, sulfonation, and chlorination steps. Control of reaction conditions and reagent ratios is essential to achieve high yield and purity. Methods adapted from related sulfonyl chloride syntheses provide valuable insights for optimizing this compound’s preparation. The compound’s reactive sulfonyl chloride group and electron-withdrawing substituents make it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

2,3-Dichloro-6-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Applications in Pharmaceuticals

2,3-Dichloro-6-nitrobenzenesulfonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds:

- Antimicrobial Agents : It serves as a precursor in synthesizing sulfonamide antibiotics. The sulfonyl chloride group can be reacted with amines to produce sulfonamides, which are crucial in treating bacterial infections.

- Anti-Cancer Drugs : The compound has been explored for its potential in synthesizing nitroimidazole derivatives that exhibit anti-cancer properties. For instance, DNDI-VL-2098 is a drug candidate developed for treating visceral leishmaniasis and showcases the utility of nitro-containing compounds .

Agrochemical Applications

The compound is also relevant in agricultural chemistry:

- Pesticides : It acts as an intermediate for synthesizing herbicides and fungicides. Specifically, 2,3-dichloro-6-nitroaniline is an important precursor for producing aclonifen, a herbicide used to control weeds in various crops .

Case Study 1: Synthesis of Aclonifen

A study demonstrated the synthesis of aclonifen from 2,3-dichloro-6-nitroaniline through a series of reactions involving chlorination and coupling with other aromatic compounds. The process yielded high purity and efficiency, making it viable for industrial applications.

Case Study 2: Development of Nitroimidazole Derivatives

Research focused on developing scalable processes for synthesizing nitroimidazole derivatives from 2,3-dichloro-6-nitrobenzenesulfonyl chloride. The study highlighted improvements in yield and safety during large-scale production, which is crucial for developing new therapeutic agents .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Sulfonamide antibiotics |

| Anti-cancer drugs | DNDI-VL-2098 | |

| Agrochemicals | Herbicides | Aclonifen |

| Fungicides | Various formulations |

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives. The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

4-Fluoro-3-nitrobenzenesulfonyl Chloride (CAS 1146290-36-9)

- Structural Differences : Replaces the 2,3-dichloro substituents with a single fluorine atom at position 3.

- Reactivity : The fluorine atom, being less electron-withdrawing than chlorine, reduces the electrophilicity of the sulfonyl chloride group compared to the target compound. This results in slower nucleophilic substitution reactions.

- Applications : Primarily used in fluorinated sulfonamide synthesis for pharmaceutical intermediates .

2-Fluoro-4-nitrobenzene-1-sulfonyl Chloride (CAS 6325-93-5)

- Structural Differences : Contains a fluorine atom at position 2 and a nitro group at position 4.

- Electronic Effects : The meta-nitro group (position 4) exerts weaker electron-withdrawing effects compared to the para-nitro group (position 6) in the target compound, leading to reduced activation of the sulfonyl chloride group.

- Synthetic Utility : Less reactive in sulfonylation reactions, often requiring harsher conditions .

4-Amino-3-nitrobenzenesulfonamide (CAS 6269-91-6)

- Functional Group Variation: The sulfonyl chloride is replaced by a sulfonamide group, and an amino group is introduced at position 4.

- Reactivity: The amino group acts as an electron donor, reducing the electrophilicity of the adjacent nitro group. This compound is more stable but less reactive in further functionalization reactions.

- Applications : Used in antimicrobial agent research due to the sulfonamide pharmacophore .

2,3-Dichloro-6-hydroxybenzene-1-sulfonyl Chloride (CAS 1806302-83-9)

- Substituent Variation : Replaces the nitro group with a hydroxyl group at position 5.

- Reactivity : The hydroxyl group is electron-donating, significantly reducing the electrophilicity of the sulfonyl chloride. This compound is prone to self-condensation under acidic conditions.

- Hazard Profile : Classified as a corrosive substance (UN 3261, Packing Group II) with hazard statement H314 (causes severe skin burns) .

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride

- Structural Backbone : Incorporates a benzoxazole ring fused to the sulfonyl chloride group.

- Electronic and Steric Effects : The oxazole ring introduces steric hindrance near the sulfonyl chloride, limiting its accessibility in reactions. The chloro substituent at position 5 enhances stability but reduces solubility in polar solvents.

- Physical Properties : Higher logP (2.16) compared to the target compound, indicating increased lipophilicity .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS No. | Molecular Formula | Key Substituents | Reactivity (vs. Target) | Applications |

|---|---|---|---|---|---|

| 2,3-Dichloro-6-nitrobenzenesulfonyl Cl | Not Provided | C₆H₂Cl₂NO₄S | 2,3-Cl; 6-NO₂; 1-SO₂Cl | Reference | Sulfonamide synthesis |

| 4-Fluoro-3-nitrobenzenesulfonyl Cl | 1146290-36-9 | C₆H₃FNO₄S | 4-F; 3-NO₂; 1-SO₂Cl | Lower | Fluorinated intermediates |

| 2-Fluoro-4-nitrobenzene-1-sulfonyl Cl | 6325-93-5 | C₆H₃FNO₄S | 2-F; 4-NO₂; 1-SO₂Cl | Moderate | Specialty polymers |

| 4-Amino-3-nitrobenzenesulfonamide | 6269-91-6 | C₆H₅N₃O₄S | 4-NH₂; 3-NO₂; 1-SO₂NH₂ | Low | Antimicrobial agents |

| 2,3-Dichloro-6-hydroxybenzene-1-sulfonyl Cl | 1806302-83-9 | C₆H₃Cl₃O₃S | 2,3-Cl; 6-OH; 1-SO₂Cl | Very Low | Corrosion inhibitors |

| 5-Chloro-2-oxo-benzoxazole-6-sulfonyl Cl | - | C₇H₃ClNO₅S | 5-Cl; oxazole ring; 6-SO₂Cl | Moderate | Agrochemical intermediates |

Research Findings and Trends

- Electronic Effects : Nitro groups at para positions (relative to sulfonyl chloride) maximize electrophilicity, as seen in the target compound. Meta-substitution (e.g., 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride) reduces reactivity .

- Safety Considerations: Hydroxy-substituted derivatives (e.g., CAS 1806302-83-9) pose higher corrosion risks compared to nitro- or amino-substituted analogs .

- Industrial Relevance : Fluorinated analogs are increasingly used in drug discovery, while benzoxazole derivatives are leveraged in agrochemicals due to their stability .

Biological Activity

2,3-Dichloro-6-nitrobenzenesulfonyl chloride is a chemical compound known for its diverse biological activities. It is primarily utilized in medicinal chemistry and drug development due to its ability to interact with various biological targets. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C7H4Cl2N2O2S

- Molecular Weight : 239.08 g/mol

The presence of chlorine and nitro groups in its structure contributes to its reactivity and biological properties.

2,3-Dichloro-6-nitrobenzenesulfonyl chloride exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cellular processes, which can lead to altered cell signaling and proliferation.

- DNA Interaction : The compound may interact with DNA, causing damage that can trigger apoptosis in cancer cells.

- Antimicrobial Activity : Some studies suggest that it has antimicrobial properties, making it a candidate for developing new antibiotics.

Case Studies

-

Anticancer Activity :

- A study investigated the effects of 2,3-Dichloro-6-nitrobenzenesulfonyl chloride on leukemia cell lines. Results indicated a significant reduction in cell proliferation, with an EC50 value of approximately 5 µM. The compound induced apoptosis through DNA damage pathways, as evidenced by increased γ-H2Ax staining in treated cells .

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in leukemia cell lines | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits specific cellular enzymes |

Detailed Research Insights

Recent research has focused on the structure-activity relationship (SAR) of sulfonyl chlorides. Modifications to the chlorine and nitro groups have been explored to enhance biological activity and selectivity towards specific targets. For instance, variations in the sulfonyl group have shown to affect enzyme binding affinity and toxicity profiles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-dichloro-6-nitrobenzenesulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves chlorosulfonation of a nitrobenzene precursor. For example, chlorosulfonic acid is added dropwise to a cooled precursor (e.g., dichloronitrobenzene) under inert conditions. Reaction optimization includes controlling temperature (0–5°C initially, then room temperature) and stoichiometry. Post-reaction, the product is precipitated in ice water, washed, and dried. Yield improvements may require adjusting reaction time (1–3 hours) or using excess chlorosulfonic acid .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Chlorosulfonic Acid Equivalents | 1.5–2.0 |

| Reaction Time | 2–4 hours |

Q. How should researchers safely handle and store 2,3-dichloro-6-nitrobenzenesulfonyl chloride to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under dry, inert atmospheres (e.g., nitrogen). Use desiccants to minimize hydrolysis. Lab handling requires PPE (gloves, goggles, fume hood) due to its reactivity with moisture and potential release of HCl gas. Stability tests under varying humidity (e.g., 30% vs. 60% RH) and temperature (4°C vs. 25°C) are recommended to establish shelf-life protocols .

Q. What spectroscopic techniques are most effective for characterizing 2,3-dichloro-6-nitrobenzenesulfonyl chloride?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., nitro and sulfonyl group positions).

- IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1540 cm⁻¹ (NO₂ stretch).

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M]⁺) and isotopic Cl patterns.

Cross-reference data with NIST Chemistry WebBook entries for analogous sulfonyl chlorides .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,3-dichloro-6-nitrobenzenesulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Analyze electrophilicity at the sulfonyl center using Fukui indices. Compare with experimental kinetic data (e.g., reaction rates with amines or alcohols) to validate predictions .

Q. What strategies mitigate byproduct formation during sulfonamide synthesis using this reagent?

- Methodological Answer : Common byproducts include hydrolyzed sulfonic acids or disubstituted derivatives. Mitigation involves:

- Strict anhydrous conditions (molecular sieves, dry solvents).

- Controlled reagent addition (slow addition of amine nucleophiles).

- Use of scavengers (e.g., triethylamine) to trap HCl.

Monitor byproducts via TLC or HPLC with UV detection (λ = 254 nm) .

Q. How does the electronic effect of nitro and chloro substituents influence the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Perform accelerated degradation studies:

- Acidic Conditions (pH 2–4) : Monitor hydrolysis via ¹H NMR (disappearance of sulfonyl chloride peak).

- Basic Conditions (pH 8–10) : Track nitro group reduction using cyclic voltammetry.

The electron-withdrawing nitro group increases sulfonyl chloride electrophilicity but may accelerate hydrolysis in aqueous media .

Q. What experimental designs are suitable for studying the compound’s application in synthesizing bioactive sulfonamides?

- Methodological Answer :

- Step 1 : React with target amines (e.g., heterocyclic amines) in THF or DCM at 0–25°C.

- Step 2 : Screen products for biological activity (e.g., enzyme inhibition assays).

- Step 3 : Optimize substituent effects using QSAR models.

Example: Analogous sulfonamides showed kinase inhibition in bioactivity studies .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate with high-purity samples (≥98% by HPLC). Compare with NIST reference data for analogous compounds (e.g., 2,6-dichlorobenzenesulfonyl chloride). Contradictions may arise from polymorphic forms or residual solvents; use DSC for melting point analysis and Karl Fischer titration for moisture content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.